molecular formula C14H24O2 B13685096 9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-one

9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-one

Katalognummer: B13685096
Molekulargewicht: 224.34 g/mol
InChI-Schlüssel: CNUOTBVODNIKMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(tert-Butyl)-1-oxaspiro[55]undecan-4-one is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro linkage, which connects two rings through a single atom The tert-butyl group attached to the spirocyclic framework adds to its stability and reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable precursor with a tert-butylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the spiro linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce specific functional groups.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce reduced spirocyclic compounds.

Wissenschaftliche Forschungsanwendungen

9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-one has found applications in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]carbamate
  • tert-Butyl N-{1-oxa-9-azaspiro[5.5]undecan-4-yl}carbamate hydrochloride

Uniqueness

9-(tert-Butyl)-1-oxaspiro[55]undecan-4-one stands out due to its specific spirocyclic structure and the presence of the tert-butyl group

Eigenschaften

Molekularformel

C14H24O2

Molekulargewicht

224.34 g/mol

IUPAC-Name

9-tert-butyl-1-oxaspiro[5.5]undecan-4-one

InChI

InChI=1S/C14H24O2/c1-13(2,3)11-4-7-14(8-5-11)10-12(15)6-9-16-14/h11H,4-10H2,1-3H3

InChI-Schlüssel

CNUOTBVODNIKMH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1CCC2(CC1)CC(=O)CCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.